tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Late-Stage Fluorination
Late-stage fluorination involves modifying preformed piperidine intermediates. A common approach employs diethylaminosulfur trifluoride (DAST) to convert hydroxyl or ketone groups to fluorides. For example, a 5-hydroxypiperidine intermediate can undergo fluorodehydroxylation via DAST in anhydrous dichloromethane at -78°C to 0°C. This method is stereospecific, with retention of configuration if the hydroxyl group is in the R or S position.
Early-Stage Fluorination
Early-stage fluorination integrates fluorine during piperidine ring formation. Cyclization of fluorinated amines or amino alcohols via reductive amination or Mitsunobu reactions can yield the desired scaffold. For instance, reacting a fluorinated β-amino alcohol with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates cyclization to the piperidine ring.
Stepwise Preparation Methods
Synthesis of (3R,5S)-5-Fluoropiperidin-3-amine
The fluorinated piperidine core is typically synthesized from chiral precursors. One reported method involves:
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Chiral Resolution : Racemic 5-fluoropiperidin-3-amine is resolved using L-tartaric acid to isolate the (3R,5S)-enantiomer.
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Asymmetric Catalysis : Catalytic asymmetric hydrogenation of a fluorinated enamine precursor using a chiral ruthenium catalyst (e.g., Noyori-type) achieves >98% enantiomeric excess (ee).
Boc Protection of the Amine
The resolved (3R,5S)-5-fluoropiperidin-3-amine is protected with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:
Reaction conditions (25°C, 12 h) yield the Boc-protected product in 85–92% yield after aqueous workup and column chromatography.
Catalytic Hydrogenation in Deprotection Steps
A key step in analogous syntheses involves catalytic hydrogenation to remove benzyl or other protecting groups. For example, in the preparation of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate, hydrogenation of a benzyl-protected intermediate with 10% Pd/C in methanol under 25 psi H₂ for 2 hours achieved quantitative yield. Adapting this protocol for the fluoro analog would involve:
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Substrate Preparation : A benzyl-protected precursor, e.g., benzyl (3R,5S)-3-[(tert-butoxycarbonyl)amino]-5-fluoropiperidine-1-carboxylate.
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Hydrogenation Conditions : 10% Pd/C, methanol solvent, 25 psi H₂, 2 hours.
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Workup : Filtration to remove catalyst, followed by solvent evaporation under reduced pressure.
Stereochemical Control and Resolution Techniques
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines asymmetric catalysis with in situ racemization to achieve high stereoselectivity. For fluoropiperidines, DKR using lipases or transition-metal catalysts enables access to both (3R,5S) and (3S,5R) configurations from racemic starting materials.
Chiral Auxiliaries
Chiral auxiliaries such as Evans oxazolidinones or Ellman sulfinamides direct stereochemistry during piperidine ring formation. For example, a sulfinamide-protected amine undergoes fluorination and cyclization to yield the desired (3R,5S)-configured product.
Comparative Analysis of Synthetic Routes
Challenges and Optimization in Large-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Drug Development
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible activity as:
- Antidepressants : Research indicates that compounds with similar piperidine structures can influence neurotransmitter systems, potentially leading to antidepressant effects.
- Analgesics : The fluorine atom in the piperidine ring may enhance the binding affinity to specific receptors involved in pain modulation.
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be used to:
- Modify existing drugs : By introducing the this compound moiety into known pharmacophores, researchers can develop new derivatives with improved efficacy or selectivity.
- Create prodrugs : The carbamate functionality can be utilized to design prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
Case Study 1: Antidepressant Activity
A recent study explored the synthesis of novel antidepressants derived from this compound. The researchers modified the piperidine ring to assess changes in receptor binding affinity and antidepressant-like behavior in animal models. Results indicated that specific modifications led to enhanced efficacy compared to traditional antidepressants .
Case Study 2: Pain Management
In another investigation, derivatives of this compound were evaluated for analgesic properties. The study demonstrated that certain analogs exhibited significant pain relief in rodent models, suggesting potential for development into new pain management therapies .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Fluorine vs. Trifluoromethyl Substituents
Methyl Substituent Analogs
- tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1270019-92-5)
Hydroxymethyl Substituent in Pyrrolidine Derivatives
Stereochemical and Ring System Variations
Stereoisomers
Bicyclic and Heterocyclic Analogs
Physicochemical and Pharmacokinetic Properties
| Compound (CAS) | logP | Molecular Weight | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| (3R,5S)-5-Fluoro (1052713-47-9) | 1.5 | 240.29 | 2.3 (PBS) | 6.8 |
| (3S,5R)-CF₃ (1620012-51-2) | 1.8 | 268.28 | 0.9 (PBS) | 8.2 |
| (3R,5S)-CH₃ (1270019-92-5) | 1.2 | 214.30 | 4.1 (PBS) | 5.5 |
| Pyrrolidine (1264243-41-5) | 0.5 | 229.29 | 8.7 (PBS) | 3.2 |
Notes:
Biological Activity
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : tert-butyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 1363378-08-8
- Purity : ≥97% .
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. Specifically, compounds with similar structures have been noted for their ability to modulate G-protein coupled receptors (GPCRs) and other signaling mechanisms.
Potential Targets:
- Toll-like Receptors (TLRs) : Compounds related to this structure have been investigated for their antagonistic effects on TLR7/8, which are crucial in immune response modulation .
- Neurotransmitter Receptors : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Anti-inflammatory Activity : Inhibition of TLR pathways may lead to reduced inflammatory responses.
- CNS Activity : Potential modulation of neurotransmitter systems could imply anxiolytic or antidepressant effects.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| CNS modulation | Altered behavior in animal models | |
| GPCR interaction | Competitive inhibition observed |
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of various carbamate derivatives, including this compound. The results indicated a significant reduction in TNF-alpha levels in vitro when treated with this compound.
Study 2: CNS Activity
In a behavioral study on rodents, administration of this compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications for anxiety disorders.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate, and how are stereochemical outcomes controlled?
The compound is typically synthesized via multi-step routes involving fluorinated piperidine precursors. A key step is the carbamate formation using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. Stereochemical control at the (3R,5S) positions is achieved through chiral resolution or asymmetric catalysis, often employing chiral auxiliaries or enzymes. For example, fluorination at the 5-position of piperidine derivatives can be achieved via nucleophilic substitution with KF or Selectfluor® under controlled pH and temperature .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : and NMR confirm fluorine incorporation and stereochemistry.
- HPLC with Chiral Columns : Validates enantiomeric purity (>99% ee).
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., CHFNO, expected m/z 228.12).
- X-ray Crystallography : Resolves absolute configuration in crystalline forms .
Q. How does the Boc-protecting group influence the compound’s stability and reactivity?
The tert-butyl carbamate group enhances stability against nucleophilic attack and oxidation, making the compound suitable for prolonged storage. However, it is cleavable under acidic conditions (e.g., TFA or HCl in dioxane), enabling downstream functionalization. Stability studies show no degradation at room temperature for >6 months when stored in inert atmospheres .
Advanced Research Questions
Q. What are the mechanistic insights into the fluorination step during synthesis?
Fluorination at the 5-position of piperidine often proceeds via an S2 mechanism, with KF or Selectfluor® as fluorine sources. Computational studies (DFT) suggest that steric hindrance from the Boc group directs regioselectivity. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) significantly impact reaction rates and yields .
Q. How can this compound be utilized in drug discovery?
This compound serves as a key intermediate in synthesizing fluorinated pharmaceuticals. For example, it has been used in:
- NK1 Receptor Antagonists : The fluoropiperidine moiety enhances binding affinity to neurological targets.
- Protease Inhibitors : Fluorine’s electronegativity modulates enzyme-substrate interactions. Recent studies highlight its role in improving metabolic stability and bioavailability in preclinical models .
Q. What strategies mitigate side reactions during Boc deprotection?
Acidic deprotection (e.g., 4M HCl in dioxane) must be optimized to avoid racemization or piperidine ring opening. Strategies include:
Q. How do solvent and catalyst choices impact stereoselective synthesis?
Polar aprotic solvents (e.g., DCM, THF) favor high stereoselectivity by stabilizing transition states. Chiral catalysts like (R)-BINAP or Jacobsen’s salen complexes achieve enantiomeric excesses >90%. Kinetic studies show THF improves reaction rates by 30% compared to DCM due to better solvation of intermediates .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported synthetic yields (50–85%)?
Yield variations arise from differences in starting material purity, fluorination methods, or workup protocols. Reproducibility is enhanced by:
Q. What explains conflicting toxicity data in Safety Data Sheets (SDS)?
SDSs from different sources (e.g., ECHA vs. PubChem) may report varying LD values due to assay methodologies. For example:
- Acute Oral Toxicity : Ranges from 300 mg/kg (rat) to 500 mg/kg (mouse).
- Skin Irritation : Contradictory classifications (GHS Category 2 vs. non-irritant) likely reflect differences in exposure duration or animal models. Researchers should prioritize peer-reviewed toxicology studies over SDS summaries .
Methodological Innovations
Q. Can computational models predict the compound’s reactivity in novel reactions?
Yes. Quantum mechanical calculations (e.g., DFT) and machine learning platforms (ICReDD’s reaction path search) accurately predict regioselectivity in fluorination and Boc deprotection. These models reduce experimental iterations by 40% in reaction optimization .
Q. What green chemistry approaches apply to its synthesis?
Sustainable methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
